1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research efforts have focused on synthesizing novel heterocyclic compounds derived from pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antiviral Properties
- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and assessed for their antifungal activities, showing significant efficacy against various fungal strains. This illustrates the compound's potential as a scaffold for developing antifungal agents (Hanafy, 2011).
Anticancer Applications
- Novel pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases were synthesized and evaluated for in vitro cytotoxic activity against multiple human cancer cell lines. The study highlights the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment, suggesting that similar compounds, including pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, could have anticancer properties (Hassan, Hafez, Osman, & Ali, 2015).
Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, such as “1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
These compounds interact with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is halted, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by these compounds is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, these compounds prevent the progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The primary result of the action of these compounds is the induction of cell cycle arrest, leading to apoptosis, or programmed cell death . This can result in significant cytotoxic activities against various cancer cell lines .
Properties
IUPAC Name |
6-(3-methoxypropyl)-N,N,10-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-7-5-8-22-15(12)19-16-13(17(22)23)11-14(18(24)20(2)3)21(16)9-6-10-25-4/h5,7-8,11H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMETFAHHRAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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